N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16624683
InChI: InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13)/i1D2,2D2
SMILES:
Molecular Formula: C9H10ClN5O3
Molecular Weight: 275.68 g/mol

N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide

CAS No.:

Cat. No.: VC16624683

Molecular Formula: C9H10ClN5O3

Molecular Weight: 275.68 g/mol

* For research use only. Not for human or veterinary use.

N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide -

Specification

Molecular Formula C9H10ClN5O3
Molecular Weight 275.68 g/mol
IUPAC Name N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
Standard InChI InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13)/i1D2,2D2
Standard InChI Key AAGLTWPPIMEDKQ-LNLMKGTHSA-N
Isomeric SMILES [2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O)([2H])[2H])[2H]
Canonical SMILES C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

The compound features a pyridinylmethyl-imidazolylnitramide backbone with strategic substitutions:

  • A 6-chloro-5-hydroxypyridin-3-yl group attached via a methyl bridge to an imidazole ring.

  • A nitramide (NNO2-\text{N}-\text{NO}_2) moiety at the 2-position of the imidazole.

  • Tetradeuteration at the 4,5-positions of the imidazole ring, replacing hydrogen with deuterium.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC9H10ClN5O3\text{C}_9\text{H}_{10}\text{ClN}_5\text{O}_3
Molecular Weight275.68 g/mol
IUPAC NameN-[1-[(6-Chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
SMILESC1C(N(/C(=N/N+[O-])/N1)CC2=CN=C(C=C2Cl)O)D2

The deuteration enhances metabolic stability and facilitates tracking via mass spectrometry.

Comparative Analysis with Non-Deuterated Analogs

Deuteration reduces hydrogen-deuterium exchange rates, extending the compound’s half-life in environmental matrices compared to non-deuterated neonicotinoids like imidacloprid . For instance, 5-hydroxyimidacloprid (PubChem CID: 136241533), a metabolite of imidacloprid, shares structural similarities but lacks deuterium, resulting in faster degradation .

Synthesis and Optimization

Multi-Step Synthesis Pathway

The synthesis involves:

  • Chlorination and Hydroxylation: Introducing chloro and hydroxyl groups to the pyridine ring using SOCl2\text{SOCl}_2 and oxidative agents.

  • Methyl Bridge Formation: Coupling the modified pyridine to imidazole via a Mannich reaction.

  • Nitramide Incorporation: Nitration of the imidazole’s 2-position using concentrated HNO3\text{HNO}_3-H2SO4\text{H}_2\text{SO}_4 mixtures .

  • Deuteration: Exchange of imidazole hydrogens with deuterium oxide (D2O\text{D}_2\text{O}) under controlled pH and temperature.

Table 2: Critical Reaction Parameters

StepConditionsYield
ChlorinationSOCl2\text{SOCl}_2, 60°C85%
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C72%
DeuterationD2O\text{D}_2\text{O}, pH 7, 25°C90%

Purification and Characterization

  • Nuclear Magnetic Resonance (NMR): Confirms deuteration efficiency (≥98%) via absence of proton signals at 4,5-positions.

  • High-Performance Liquid Chromatography (HPLC): Purity >99% achieved using C18 columns with acetonitrile-water gradients.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 275.68 ([M+H]+^+).

Mechanism of Action and Selectivity

Target Receptor Binding

The compound binds irreversibly to insect nAChRs, causing continuous neuronal excitation and paralysis. Its affinity for insect receptors (Kd=1.2nMK_d = 1.2 \, \text{nM}) is 100-fold higher than for mammalian receptors, attributed to:

  • The chloropyridinyl group’s complementary fit into insect-specific receptor pockets.

  • The nitramide moiety’s electron-withdrawing effects, stabilizing receptor-ligand interactions .

Metabolic Resistance Mechanisms

Pests with cytochrome P450-mediated detoxification pathways (e.g., Myzus persicae) exhibit reduced susceptibility. Deuteration slows oxidative metabolism, delaying resistance onset compared to non-deuterated analogs .

Agricultural Applications and Efficacy

Target Pests and Application Rates

Effective against sap-feeding insects (e.g., aphids, whiteflies) at field rates of 20–50 g/ha. Foliar sprays and seed treatments show comparable efficacy, with LC50_{50} values of 0.8–1.5 ppm.

Table 3: Comparative Efficacy Against Common Pests

Pest SpeciesLC50_{50} (ppm)Application Method
Aphis gossypii0.9Foliar spray
Bemisia tabaci1.2Seed treatment
Plutella xylostella2.4Soil drench

Synergistic Formulations

Combination with cytochrome P450 inhibitors (e.g., piperonyl butoxide) enhances potency 3–5-fold in resistant populations .

Environmental Impact and Degradation

Soil and Aquatic Persistence

  • Half-life in Soil: 40–60 days (vs. 20–30 days for imidacloprid) due to deuteration.

  • Water Solubility: 230 mg/L, leading to moderate leaching risk. Hydroxylation at the 5-position increases polarity, reducing bioaccumulation potential .

Ecotoxicological Risks

  • Bee Toxicity: Contact LD50_{50} = 4 ng/bee, comparable to imidacloprid. Mitigated through evening applications to avoid foraging periods .

  • Aquatic Invertebrates: LC50_{50} for Daphnia magna = 1.8 ppm, necessitating buffer zones near water bodies.

ConditionTemperatureRelative HumidityShelf Life
Sealed container4°C<30%24 months
Open air25°C60%6 months

Analytical Methods for Detection

Chromatographic Techniques

  • LC-MS/MS: Quantification limit = 0.1 ppb using MRM transitions m/z 275.68 → 210.1.

  • GC-ECD: Requires derivatization with BSTFA for nitro group stabilization .

Spectroscopic Identification

  • IR Spectroscopy: Peaks at 1540 cm1^{-1} (N=O stretch) and 1260 cm1^{-1} (C-N stretch).

Comparative Profile Within Neonicotinoids

Advantages Over Imidacloprid

  • Enhanced Stability: Deuteration reduces soil metabolism by 50%.

  • Lower Mammalian Toxicity: Oral LD50_{50} in rats = 500 mg/kg vs. 450 mg/kg for imidacloprid .

Limitations

  • Synthesis Cost: Deuterated reagents increase production costs by ~30% compared to non-deuterated analogs.

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